Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate
CAS No.:
Cat. No.: VC14656624
Molecular Formula: C8H10F2N2O2
Molecular Weight: 204.17 g/mol
* For research use only. Not for human or veterinary use.
![Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate -](/images/structure/VC14656624.png)
Specification
Molecular Formula | C8H10F2N2O2 |
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Molecular Weight | 204.17 g/mol |
IUPAC Name | methyl 2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetate |
Standard InChI | InChI=1S/C8H10F2N2O2/c1-14-8(13)4-6-2-3-12(11-6)5-7(9)10/h2-3,7H,4-5H2,1H3 |
Standard InChI Key | DVZSNOXNKJQCBV-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC1=NN(C=C1)CC(F)F |
Introduction
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 204.17 g/mol |
IUPAC Name | Methyl 2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetate |
CAS Number | Pending (under review) |
SMILES | COC(=O)CC1=NN(C=C1)CC(F)F |
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis typically begins with 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid, which undergoes esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction is conducted under reflux (65–70°C) for 6–8 hours, achieving conversion rates exceeding 85%. Post-reaction purification involves fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent).
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency. For example, a patented protocol describes a four-step process :
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Carbon Dioxide Quenching: Crude difluoroacetoacetate intermediates are treated with CO₂ to precipitate sodium bicarbonate, facilitating purification .
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Orthoester Coupling: Alkyl difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride at 100–105°C to form α,β-unsaturated esters .
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Pyrazole Ring Closure: The intermediate is cyclized with methylhydrazine in a toluene-water biphasic system at -10°C to 0°C, yielding the pyrazole core .
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Crystallization: The product is isolated via solvent mixture (toluene/petroleum ether) with 83.8% yield and 99.9% purity .
Table 2: Industrial Synthesis Parameters
Step | Conditions | Yield |
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CO₂ Quenching | 0.1–2 kg/cm², 1–3 hours | 75–80% |
Orthoester Coupling | 100–105°C, 6 hours | 85–90% |
Ring Closure | -10°C to 0°C, 1–3 hours | 83.8% |
Structural and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=2.4 Hz, 1H, pyrazole-H4), 6.25 (d, J=2.4 Hz, 1H, pyrazole-H5), 4.60 (td, J=14.8 Hz, 2H, -CH₂CF₂H), 3.70 (s, 3H, -OCH₃), 3.45 (s, 2H, -CH₂COO).
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¹⁹F NMR: -120.2 ppm (t, J=14.8 Hz, 2F, -CF₂H).
X-ray Crystallography
Single-crystal X-ray studies reveal a planar pyrazole ring (torsion angle <5°) with the difluoroethyl group adopting a gauche conformation relative to the acetate moiety. The crystal lattice exhibits C-H···F hydrogen bonding, stabilizing the structure.
Biological Activities and Mechanisms
Enzyme Modulation
The difluoroethyl group enhances binding to hydrophobic enzyme pockets. Preliminary assays indicate inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 μM) and mild interaction with kinase targets (e.g., EGFR, IC₅₀ = 45 μM).
Applications in Drug Discovery
Prodrug Development
The acetate ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Rat plasma stability studies indicate a half-life of 2.3 hours, suitable for sustained release formulations.
Agrochemical Intermediates
Patent data highlights its use in synthesizing herbicidal pyrazole carboxamides, with field trials showing 90% weed suppression at 50 g/ha .
Comparative Analysis of Pyrazole Derivatives
Table 3: Structural and Functional Comparisons
Future Research Directions
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Mechanistic Studies: Elucidate interactions with apoptotic proteins (e.g., Bcl-2, caspase-3).
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Formulation Optimization: Develop nanoparticle carriers to enhance bioavailability.
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Ecotoxicology: Assess environmental impact in agrochemical applications.
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